N-(4-(1H-imidazol-1-yl)phenyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(4-imidazol-1-ylphenyl)-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN7O/c25-21-4-2-1-3-18(21)15-32-23(17-9-11-26-12-10-17)22(29-30-32)24(33)28-19-5-7-20(8-6-19)31-14-13-27-16-31/h1-14,16H,15H2,(H,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFAPTWMTSOEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C=CN=C4)C5=CC=NC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1H-imidazol-1-yl)phenyl)-1-(2-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of an imidazole ring and a triazole moiety is particularly noteworthy as these structures are often associated with pharmacological properties.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Inhibition of Protein Interactions : The compound has been shown to inhibit β-catenin, a key protein involved in cell signaling pathways related to cancer progression .
- Antimicrobial Activity : Similar imidazole derivatives have demonstrated antimicrobial properties against various pathogens, including fungi and bacteria .
- Antitumor Effects : Studies suggest that this compound may have enhanced antitumor activity due to its ability to modulate specific cellular pathways .
Biological Activity Data
The following table summarizes key findings regarding the biological activities associated with this compound and its analogs:
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibition of β-catenin signaling | |
| Antimicrobial | Effective against Aspergillus fumigatus | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Several studies have explored the biological activity of imidazole-containing compounds:
Case Study 1: Antitumor Activity
A study reported the synthesis and evaluation of N-(4-(1H-imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide as a potent inhibitor of β-catenin. This compound exhibited significant antitumor activity in vitro and in vivo models, suggesting that structural modifications can enhance efficacy against cancer cells .
Case Study 2: Antimicrobial Properties
Research on imidazole derivatives found that compounds with similar structures effectively inhibited the growth of various fungal strains. This highlights the potential of this compound in treating infections caused by resistant pathogens .
Comparison with Similar Compounds
Core Heterocycle Variations
Key Observations :
- The triazole core in the target and compounds enables robust synthetic versatility via azide-alkyne cycloaddition.
- Pyrazoline derivatives () lack the triazole’s aromatic stability but share fluorinated aryl motifs .
- Imidazole-based compounds () prioritize trifluoromethyl groups, contrasting with the target’s single fluorine substitution .
Fluorinated Substituent Analysis
Key Observations :
Heterocyclic Appendages
Key Observations :
Triazole Formation
The target compound’s triazole core likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), analogous to ’s synthesis of triazole derivatives under click chemistry conditions .
| Parameter | Protocol | Target Compound (Hypothesized) |
|---|---|---|
| Catalyst | Cu(I) | Cu(I) or Ru-based |
| Solvent | DMF/Water | DMF or THF |
| Yield Optimization | Microwave-assisted | Room-temperature stirring |
Q & A
Basic: What are the key synthetic strategies for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, typically starting with the formation of a triazole core. A common approach includes:
- Condensation reactions : For example, coupling a fluorobenzyl derivative with an imidazole-containing phenyl group using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
- Characterization of intermediates : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .
Basic: Which spectroscopic methods are critical for confirming the structure of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, such as distinguishing fluorobenzyl aromatic protons (δ 7.2–7.5 ppm) and pyridyl protons (δ 8.5–8.7 ppm) .
- X-ray crystallography : Resolves 3D conformation, including dihedral angles between the imidazole and triazole rings .
- High-resolution MS (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C26H20FN7O: 478.1792) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Structural variations : Introduce substituents at the pyridyl (e.g., 3- vs. 4-pyridyl) or fluorobenzyl (e.g., ortho vs. para fluorine) positions to assess steric/electronic effects .
- Biological assays : Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays and correlate activity with substituent properties (e.g., logP, Hammett constants) .
- Computational docking : Compare binding poses of analogs in target active sites to rationalize potency differences .
Advanced: What optimization strategies improve synthetic yield and purity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves triazole cyclization yields by 15–20% .
- Design of Experiments (DoE) : Statistically optimizes variables like temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst loading (5–10 mol% CuI) .
- Continuous-flow systems : Enhances reproducibility in scale-up by maintaining precise control over reaction parameters (e.g., residence time, mixing efficiency) .
Advanced: How to address contradictions in biological activity data across different studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for compound purity (≥95% by HPLC) .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to identify off-target effects .
- Data normalization : Report IC50 values relative to a common reference inhibitor to minimize inter-lab variability .
Advanced: What computational methods predict the compound’s biological targets?
- Molecular docking : Simulate binding to kinase ATP pockets (e.g., EGFR, VEGFR2) using software like AutoDock Vina .
- QSAR modeling : Relate substituent descriptors (e.g., molar refractivity, polar surface area) to inhibitory activity .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N3) and hydrophobic regions (e.g., fluorobenzyl group) for target engagement .
Basic: What are common impurities during synthesis, and how are they controlled?
- Unreacted intermediates : Residual azides or alkynes detected via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). Purify by column chromatography .
- Oxidation byproducts : Monitor for triazole N-oxides using LC-MS. Use inert atmospheres (N2/Ar) to suppress oxidation .
- Metal contaminants : ICP-MS quantifies residual copper from CuAAC; remove via chelating resins (e.g., EDTA-functionalized silica) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
